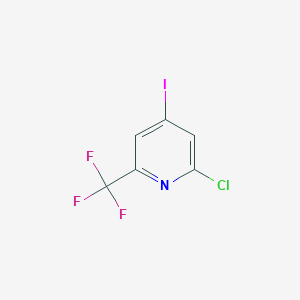

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKQSKCFLAXPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446215 | |

| Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205444-22-0 | |

| Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, CAS Number 205444-22-0. This highly functionalized heterocyclic compound has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, alongside two distinct halogen atoms (chlorine and iodine) at strategic positions, offers unparalleled versatility for sequential, site-selective cross-coupling reactions. This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity and documented applications in cutting-edge drug development, and outlines essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Compound Profile and Physicochemical Properties

This compound is a trifunctional pyridine derivative that serves as a powerful building block in synthetic chemistry. The strategic placement of its substituents makes it an ideal scaffold for introducing molecular complexity. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the chloro and iodo groups provide orthogonal handles for a variety of transformations.

Caption: Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 205444-22-0 | [1][2][3][4] |

| Molecular Formula | C₆H₂ClF₃IN | [4] |

| Molecular Weight | 307.44 g/mol | [4] |

| Appearance | White Solid | [5] |

| Melting Point | 94-95 °C | [4] |

| Boiling Point | 230.5 ± 35.0 °C (at 760 mmHg) | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [6] |

| SMILES | FC(F)(F)C1=CC(I)=CC(Cl)=N1 |[6] |

Synthesis and Mechanistic Rationale

The most efficient and regioselective synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM) . This powerful technique utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific, adjacent C-H bond, creating a nucleophilic organometallic intermediate that can be trapped by an electrophile.

In this case, the pyridine nitrogen atom itself, in concert with the electron-withdrawing chloro and trifluoromethyl groups, directs the metalation to the C-4 position. The starting material for this synthesis is the readily available 2-chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4).[4]

Causality of Experimental Choices:

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. Its strength is sufficient to deprotonate the relatively acidic C-4 proton of the electron-deficient pyridine ring. Its steric bulk prevents it from adding nucleophilically to the C=N bond of the pyridine, which can be a competing side reaction with smaller organolithium bases like n-BuLi.

-

Solvent (THF): Tetrahydrofuran is an ideal solvent as it is aprotic and effectively solvates the lithium cation, stabilizing the organolithium intermediate.

-

Temperature (-78 °C): The reaction is conducted at low temperature (dry ice/acetone bath) to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, including decomposition or reaction with the solvent.

-

Electrophile (Iodine): Molecular iodine (I₂) serves as a straightforward and efficient electrophile to quench the aryllithium intermediate, installing the iodo group at the C-4 position.

Caption: Synthesis workflow via Directed ortho-Metalation (DoM).

Experimental Protocol

The following protocol is adapted from a reported synthesis yielding the target compound.[5]

-

Setup: To a flame-dried, three-necked round-bottom flask purged with an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (approx. 1.05-1.1 eq) dropwise via syringe, maintaining the internal temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature. A color change is typically observed, indicating the formation of the aryllithium species.

-

Iodination: In a separate flask, prepare a solution of iodine (I₂) (approx. 1.05 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

-

Quenching: After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or 1 M aqueous hydrochloric acid.[5]

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with petroleum ether) to yield the final product as a white solid (reported yield: 81%).[5]

Chemical Reactivity and Applications in Drug Discovery

The primary value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This makes the C-I bond significantly more reactive than the C-Cl bond, allowing for highly selective functionalization at the C-4 position.

Key Reactions:

-

Suzuki-Miyaura Coupling: The iodo group readily undergoes Suzuki coupling with a wide range of aryl or heteroaryl boronic acids or esters. This is a robust method for forming C(sp²)-C(sp²) bonds.

-

Sonogashira Coupling: The C-4 position can be functionalized with terminal alkynes via Sonogashira coupling, a powerful tool for introducing linear alkyne linkers into a scaffold.

-

Buchwald-Hartwig Amination: The iodo group can also participate in C-N bond-forming reactions with various amines.

-

Stille Coupling: Reaction with organostannanes provides another avenue for C-C bond formation.

Once the C-4 position is functionalized, the less reactive C-Cl bond at the C-2 position can be targeted for a subsequent cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand/catalyst system). This sequential, site-selective functionalization is a highly attractive strategy in medicinal chemistry for rapidly building molecular diversity.

Caption: Reactivity profile for selective C-4 functionalization.

Case Study: Synthesis of OGA Inhibitors for Neurodegenerative Diseases

A compelling, field-proven application of this building block is found in the synthesis of novel inhibitors of O-GlcNAc hydrolase (OGA). OGA is a therapeutic target for the treatment of tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease.[1][2][7]

In a patent filed by Janssen Pharmaceutica, this compound is explicitly used as a key starting material.[1][7] It is first reacted with a piperidine derivative in a nucleophilic aromatic substitution reaction (likely targeting the C-4 iodo position, or via an ether linkage) to form a crucial intermediate.[1] This intermediate is then further elaborated, demonstrating the compound's direct utility in constructing complex, biologically active molecules for high-value therapeutic targets.[1][2]

Analytical Characterization

Verification of the structure and purity of this compound is critical. Standard analytical techniques are employed for its characterization.

Table 2: Spectroscopic Data

| Technique | Data | Interpretation |

|---|---|---|

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.39 (s, 1H), 8.34 (s, 1H)[5] | The two signals correspond to the two aromatic protons on the pyridine ring at the C-3 and C-5 positions. The downfield chemical shifts are consistent with the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituents. |

| ¹³C NMR | Predicted values. Signals expected for 6 unique carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. | - |

| ¹⁹F NMR | Predicted values. A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. | - |

| Mass Spec | Monoisotopic Mass: 306.88727 Da | Confirms the elemental composition of the molecule. |

Safety and Handling

As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety protocols.

Table 3: Hazard and Safety Information

| Category | Information |

|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory. All handling of solids and solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |

| Storage | Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8 °C. |

| Disposal | Dispose of waste material in accordance with local, regional, and national regulations. Do not allow to enter drains or the environment. |

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. Its well-defined physicochemical properties, accessible synthesis via directed metalation, and, most importantly, its demonstrated utility in the creation of high-value pharmaceutical intermediates make it an indispensable tool for medicinal and synthetic chemists. The orthogonal reactivity of its chloro and iodo substituents provides a reliable and strategic platform for the rapid assembly of complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

- 1. WO2019243530A1 - Composés inhibiteurs d'oga - Google Patents [patents.google.com]

- 2. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]

- 5. This compound | 205444-22-0 [chemicalbook.com]

- 6. 205444-22-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. WO2019243530A1 - Oga inhibitor compounds - Google Patents [patents.google.com]

Introduction: Understanding the Significance of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal and agrochemical research. The specific arrangement of its functional groups—a chloro group at the 2-position, an iodo group at the 4-position, and a trifluoromethyl group at the 6-position—imparts a unique electronic and steric profile. This makes it a valuable intermediate for introducing the trifluoromethylpyridine scaffold into larger, more complex molecules. The trifluoromethyl group, in particular, is highly sought after in drug development for its ability to enhance metabolic stability, binding affinity, and lipophilicity.

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties govern everything from storage and handling to reaction setup and purification strategies. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and safety considerations to ensure its reliable and safe application in research and development.

Core Physical and Chemical Properties

The fundamental physical properties of a compound dictate its behavior in a laboratory setting. For this compound, these properties are well-documented across various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 205444-22-0 | [1][2] |

| Molecular Formula | C₆H₂ClF₃IN | [1][3] |

| Molecular Weight | 307.44 g/mol | [3][4] |

| Appearance | White solid | [2] |

| Melting Point | 94-95°C | [1][3] |

| Boiling Point | 230.5°C at 760 mmHg | [1][3] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 93°C | [1] |

| Purity | Typically ≥98% | [1] |

Structural and Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques. While comprehensive spectral data requires access to specialized databases, key identifiers are available.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.39 (s, 1H), 8.34 (s, 1H).[2] This proton NMR data indicates the presence of two distinct protons on the pyridine ring, consistent with the proposed structure.

-

InChI Key : JHKQSKCFLAXPKK-UHFFFAOYSA-N.[1] This International Chemical Identifier serves as a unique digital signature for the compound.

Experimental Protocol: Melting Point Determination

Determining the melting point is a fundamental technique for assessing the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Objective: To accurately determine the melting point range of a sample of this compound.

Methodology:

-

Sample Preparation:

-

Causality: The sample must be completely dry and finely powdered to ensure uniform heat transfer. Moisture can depress the melting point, and large crystals can lead to inefficient packing and an inaccurate reading.

-

Procedure: Place a small amount of the white solid on a clean, dry watch glass. Gently crush it into a fine powder using a spatula.

-

-

Capillary Tube Loading:

-

Causality: A properly packed capillary tube with a sample height of 2-3 mm is crucial. Too much sample will result in a broad melting range due to the temperature gradient across the sample.

-

Procedure: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.

-

-

Melting Point Apparatus Setup:

-

Causality: A slow heating rate (1-2°C per minute) near the expected melting point is essential for allowing the system to reach thermal equilibrium, ensuring an accurate determination.

-

Procedure: Place the loaded capillary tube into the heating block of a melting point apparatus. Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (approx. 94°C). Then, reduce the heating rate to 1-2°C per minute.

-

-

Observation and Recording:

-

Causality: The melting range is defined from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. This range provides more information about purity than a single point.

-

Procedure: Observe the sample closely through the magnifying lens. Record the temperature when the first signs of melting are observed (T₁). Continue heating slowly and record the temperature when the last crystal melts (T₂). The melting range is T₁ - T₂.

-

-

Validation:

-

Causality: Performing a second measurement ensures the reproducibility and accuracy of the result.

-

Procedure: Allow the apparatus to cool. Use a fresh capillary tube with a new sample and repeat the measurement. The two ranges should agree within 1°C.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like this compound.

Caption: Workflow for the physical and structural characterization of a chemical intermediate.

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

-

Safety Precautions: This compound is associated with several hazard statements:

-

Storage Conditions: To prevent degradation, the compound should be stored in a cool, dark, and dry environment.

Conclusion

This compound is a solid crystalline compound with a defined set of physical properties that are crucial for its application in chemical synthesis. Its melting point of 94-95°C is a key indicator of its purity. The presence of multiple halogen atoms and a trifluoromethyl group necessitates careful handling in accordance with established safety protocols. By understanding and applying the data and procedures outlined in this guide, researchers can confidently and safely utilize this versatile building block to advance their projects in drug discovery and materials science.

References

- 1. This compound | 205444-22-0 [sigmaaldrich.com]

- 2. This compound | 205444-22-0 [chemicalbook.com]

- 3. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemical-label.com [chemical-label.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 205444-22-0|this compound|BLD Pharm [bldpharm.com]

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine molecular weight

An In-depth Technical Guide: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key halogenated pyridine derivative. It is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its strategic applications as a versatile building block in modern organic chemistry. The strategic positioning of the chloro, iodo, and trifluoromethyl groups offers a unique combination of reactivity and stability, making it an invaluable intermediate for creating complex molecular architectures, particularly through selective cross-coupling reactions.

Introduction to a Key Synthetic Building Block

Halogenated and trifluoromethyl-substituted pyridines are cornerstone scaffolds in contemporary medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often translates to improved pharmacokinetic profiles and therapeutic efficacy.[1] The compound this compound (CAS No: 205444-22-0) is a particularly valuable intermediate, offering multiple, differentiated points for chemical modification.

This guide serves as a technical resource for laboratory professionals, elucidating the fundamental properties, synthesis, and synthetic utility of this compound. The narrative emphasizes the chemical logic behind its application, particularly how the distinct reactivities of the C-I and C-Cl bonds can be leveraged for sequential, site-selective functionalization in the synthesis of high-value molecules.

Physicochemical and Spectroscopic Profile

The utility of this compound in a research setting is defined by its distinct physical and chemical properties. These attributes are summarized below.

Core Properties

A compilation of the essential quantitative data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 307.44 g/mol | [3][4] |

| Molecular Formula | C₆H₂ClF₃IN | [3][4] |

| CAS Number | 205444-22-0 | [5][6] |

| Appearance | White solid | [6] |

| Melting Point | 94-95 °C | [3] |

| Boiling Point | 230.5 ± 35.0 °C (at 760 mmHg) | [3] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| SMILES | C1=C(C=C(N=C1C(F)(F)F)Cl)I | |

| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization

Definitive structural confirmation is crucial for ensuring the quality of a synthetic intermediate. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region. Published data for a sample in DMSO-d₆ shows peaks at δ 8.39 (s, 1H) and 8.34 (s, 1H), corresponding to the two protons on the pyridine ring.[6]

-

¹³C NMR: The carbon spectrum will show six distinct signals for the six carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp signal is expected, characteristic of the -CF₃ group.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom. The monoisotopic mass is 306.88727 Da.[7]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a directed ortho-metalation-iodination reaction. This strategy is highly effective for introducing an iodine atom regioselectively onto an activated pyridine ring.

Causality of the Synthetic Approach

The chosen synthetic pathway relies on established organometallic principles. The starting material, 2-Chloro-6-(trifluoromethyl)pyridine, possesses two protons that could potentially be abstracted. The use of Lithium diisopropylamide (LDA), a strong but sterically hindered non-nucleophilic base, is critical.[6][8] It selectively deprotonates the C-5 position, which is activated by the adjacent chloro and trifluoromethyl groups. The extremely low reaction temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the lithiated intermediate.[6] Subsequent quenching with a solution of iodine (I₂) introduces the iodine atom at the desired position. This method is a self-validating system because the regioselectivity is strongly controlled by the directing groups, leading to a high yield of the target product.[6]

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the validated final product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Methodology

The following protocol is adapted from established literature procedures.[6][8]

-

Inert Atmosphere Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is dried and purged with an inert atmosphere (e.g., nitrogen or argon).

-

Precursor Dissolution: 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) inside the flask.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of Lithium diisopropylamide (LDA) (typically 1.05-1.1 equiv, 2M in THF) is added slowly (dropwise) via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for approximately 1 hour.

-

Iodination: A solution of iodine (I₂) (1.05 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

Reaction Completion: The mixture is stirred for an additional 1-2 hours at -78 °C.

-

Quenching: The reaction is carefully quenched at -78 °C by the slow addition of a suitable quenching agent, such as 1 M aqueous HCl or 1 M aqueous Na₂S₂O₃.[6][8] The mixture is then allowed to warm to room temperature.

-

Extraction: The organic solvent is partially removed under reduced pressure. The aqueous residue is extracted multiple times with an organic solvent like ethyl acetate.

-

Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, the solvent is evaporated. The resulting crude residue is purified by column chromatography on silica gel, typically using petroleum ether as the eluent, to yield the final product as a white solid.[6]

Strategic Applications in Synthesis

The primary value of this compound is its role as a versatile intermediate for constructing more complex molecules. The differential reactivity of the carbon-halogen bonds is the key to its utility. The C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Selective Cross-Coupling Reactions

This building block is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Researchers can selectively transform the C-I bond while leaving the C-Cl bond intact for subsequent modifications. This hierarchical reactivity is a cornerstone of efficient molecular assembly.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl substituents at the 4-position.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, a common feature in functional materials and bioactive compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines and related structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Logical Workflow for Molecular Elaboration

The compound acts as a central hub from which diverse molecular scaffolds can be accessed through selective chemistry.

Caption: Synthetic pathways originating from this compound via selective cross-coupling.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is a high-value, multifunctional building block for advanced organic synthesis. Its precisely arranged functional groups—a stable trifluoromethyl moiety and two halogen atoms with orthogonal reactivity—provide a robust platform for the regioselective construction of complex pyridine derivatives. The reliable synthesis and predictable reactivity of this compound make it an indispensable tool for researchers in the pharmaceutical and agrochemical industries, facilitating the efficient discovery and development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]

- 3. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]

- 4. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. This compound | 205444-22-0 [chemicalbook.com]

- 7. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 8. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a scientifically robust synthetic pathway for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document details a logical and efficient two-step synthesis, beginning with the selective amination of a readily available precursor, followed by a Sandmeyer-type diazotization and iodination.

Strategic Approach to Synthesis

The selected pathway for the synthesis of this compound is a two-step process commencing from 2,6-dichloro-4-(trifluoromethyl)pyridine. This starting material is a suitable precursor due to the differential reactivity of its two chlorine atoms, enabling a selective nucleophilic aromatic substitution. The subsequent diazotization of the introduced amino group, followed by an iodination reaction, is a classic and reliable method for the introduction of iodine onto an aromatic ring.

The overall synthesis is outlined below:

Caption: Overall synthetic pathway for this compound.

PART 1: Synthesis of the Key Intermediate: 2-Chloro-6-(trifluoromethyl)pyridin-4-amine

The initial and critical step in this synthetic sequence is the regioselective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group at the 4-position influences the reactivity of the two chlorine atoms, allowing for a controlled substitution.

Experimental Protocol: Selective Amination

This protocol is adapted from established methodologies for the amination of similar pyridine derivatives.[1]

Materials:

-

2,6-dichloro-4-(trifluoromethyl)pyridine

-

28% Aqueous ammonia

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), 28% aqueous ammonia (9-10 eq), and tetrahydrofuran (THF) as a co-solvent.

-

Seal the autoclave and heat the mixture to 150°C with vigorous stirring.

-

Maintain the reaction at this temperature for approximately 6 hours.

-

After the reaction period, cool the autoclave to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with a saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Chloro-6-(trifluoromethyl)pyridin-4-amine by a suitable method, such as recrystallization or column chromatography.

Caption: Experimental workflow for the selective amination.

Mechanistic Rationale

The selective amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The potent electron-withdrawing trifluoromethyl group at the 4-position deactivates the chlorine atom at the 2-position to a lesser extent than the chlorine at the 6-position is activated towards nucleophilic attack. This electronic differentiation facilitates the regioselective substitution of one chlorine atom by ammonia.

PART 2: Diazotization and Iodination to Yield this compound

The second stage of the synthesis involves the conversion of the primary amino group of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine into an iodo group. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[2][3]

Experimental Protocol: Diazotization and Iodination

This protocol is a generalized procedure for the iodination of aromatic amines and should be optimized for this specific substrate.[4]

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridin-4-amine

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

Suspend 2-Chloro-6-(trifluoromethyl)pyridin-4-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

-

Caption: Experimental workflow for the diazotization and iodination.

Mechanistic Insights

The Sandmeyer reaction for iodination is a radical-nucleophilic aromatic substitution (SRNAr).[3] The initial step is the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the case of iodination, the reaction with potassium iodide does not typically require a copper catalyst.[5][6] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group, which is an excellent leaving group due to the formation of stable nitrogen gas.

Quantitative Data Summary

The following table provides a summary of the key reaction parameters for the proposed synthesis. Note that yields are estimates based on similar reactions reported in the literature and may require optimization for this specific synthetic route.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1. Amination | 2,6-dichloro-4-(trifluoromethyl)pyridine | 28% aq. NH₃ | THF | 150 | 6 | 70-80 |

| 2. Diazotization-Iodination | 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | NaNO₂, HCl, KI | Water | 0 - RT | 2-4 | 60-70 |

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The methodology relies on well-established and understood chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up. The strategic use of a selective amination followed by a Sandmeyer-type iodination offers a logical and effective approach to this valuable chemical intermediate.

References

- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro, an iodo, and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of novel compounds.[1][2] The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals, enhancing metabolic stability and bioavailability. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the expected and reported spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally verified data is not publicly available for all techniques, this guide synthesizes the existing information with expert interpretation and predictions based on established spectroscopic principles.

Molecular Structure and Key Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 205444-22-0[1]

-

Molecular Formula: C₆H₂ClF₃IN

-

Molecular Weight: 307.44 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Reported Data: A single source reports the ¹H NMR spectrum of this compound in DMSO-d₆ at 400 MHz as: δ 8.39 (s, 1H), 8.34 (s, 1H).[3]

Expert Analysis and Expected Spectrum: The report of two singlets for the two protons on the pyridine ring (at positions 3 and 5) is highly anomalous. Protons on adjacent carbons in an aromatic system, such as H-3 and H-5 in this molecule, are expected to exhibit spin-spin coupling. The expected pattern would be two doublets, with a small coupling constant (meta-coupling, typically in the range of 1-3 Hz). The observation of two singlets could be due to very poor resolution of the spectrum or an unusual solvent effect, but it is more likely to be an inaccurate description.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | d | ~2 |

| H-5 | 8.3 - 8.5 | d | ~2 |

The downfield chemical shifts are expected due to the electron-withdrawing nature of the nitrogen atom, the chlorine, the iodine, and the trifluoromethyl group.

Caption: Predicted ¹H NMR spectral correlation for the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of experimental data, the following are predicted chemical shifts based on empirical calculations and data from similar pyridine derivatives.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 125 - 128 |

| C-4 | 95 - 100 |

| C-5 | 135 - 138 |

| C-6 | 148 - 151 (q, J ≈ 35 Hz) |

| CF₃ | 118 - 122 (q, J ≈ 275 Hz) |

The carbon attached to the iodine (C-4) is expected to be significantly shielded. The carbons attached to the trifluoromethyl group (C-6 and CF₃) will appear as quartets due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds. The trifluoromethyl group in this molecule is expected to give a single resonance.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -65 to -70 | s |

The chemical shift is referenced to CFCl₃. The signal is expected to be a singlet as there are no adjacent protons or other fluorine atoms to couple with.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

While an experimental spectrum is not available, the characteristic absorption bands for the functional groups in this compound can be predicted.

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Pyridine ring C=C and C=N stretching |

| 1350 - 1100 | C-F stretching (strong) |

| 850 - 750 | C-Cl stretch |

| 600 - 500 | C-I stretch |

The C-F stretching vibrations of the trifluoromethyl group are expected to be among the strongest absorptions in the spectrum.

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Caption: Workflow for solid sample analysis by FTIR-ATR.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for analyzing small organic molecules.

Expected Mass Spectrum:

An experimental mass spectrum is not available. However, the expected features in an EI mass spectrum can be predicted.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 307. Due to the presence of chlorine, there will also be an M+2 peak at m/z 309 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Major Fragments: Fragmentation is expected to occur through the loss of the substituents. Key expected fragments include:

-

[M - I]⁺: Loss of an iodine radical (m/z 180). This is often a very favorable fragmentation pathway.

-

[M - Cl]⁺: Loss of a chlorine radical (m/z 272).

-

[M - CF₃]⁺: Loss of a trifluoromethyl radical (m/z 238).

-

[I]⁺: A peak at m/z 127 corresponding to the iodine cation.

-

[CF₃]⁺: A peak at m/z 69 corresponding to the trifluoromethyl cation.

-

Predicted Mass Spectrometry Data:

| m/z | Identity |

| 307/309 | [M]⁺ / [M+2]⁺ |

| 272 | [M - Cl]⁺ |

| 238 | [M - CF₃]⁺ |

| 180 | [M - I]⁺ |

| 127 | [I]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: General workflow for EI-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the spectral analysis of this compound. While there are gaps in the publicly available experimental data, particularly for ¹³C NMR, ¹⁹F NMR, IR, and MS, this guide offers a robust framework for researchers by combining reported data with scientifically sound predictions and interpretations. The provided protocols and diagrams serve as a practical resource for the characterization of this and similar halogenated pyridine derivatives. As this compound continues to find applications in various fields, the need for a complete and verified set of spectral data will undoubtedly grow, and it is hoped that this guide will serve as a valuable interim resource.

References

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Abstract

This compound (CAS No: 205444-22-0) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its utility in complex molecular design is significant; however, a comprehensive understanding of its solubility characteristics is paramount for its effective application in research and development, particularly for reaction optimization, purification, and formulation. This technical guide provides a detailed analysis of the physicochemical properties, theoretical solubility assessment, and robust experimental protocols for determining the solubility profile of this compound. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.

Core Physicochemical & Chemical Identity

A foundational understanding of a compound's physical properties is essential for predicting its behavior in various solvent systems. This compound is a solid at room temperature with a distinct set of properties that influence its handling and solubility.[3]

1.1. Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 205444-22-0[4]

-

Canonical SMILES: C1=C(C=C(N=C1C(F)(F)F)Cl)I

-

InChI Key: JHKQSKCFLAXPKK-UHFFFAOYSA-N

1.2. Physicochemical Properties

The key physical constants for this compound are summarized below. The high melting point indicates strong crystal lattice forces, which must be overcome by solvent-solute interactions for dissolution to occur.[6]

| Property | Value | Source(s) |

| Physical Form | White Solid | [3] |

| Melting Point | 94-95°C | [4][7] |

| Boiling Point | 230.5 - 231°C at 760 mmHg | [4][7] |

| Density | ~2.0 g/cm³ | [4][7] |

| Flash Point | 93°C | [7] |

Theoretical Solubility Assessment & Influencing Factors

While empirical data is the gold standard, a theoretical assessment based on molecular structure provides a strong predictive framework for selecting appropriate solvent systems. This analysis is grounded in the "like dissolves like" principle, which relates solubility to the polarity and intermolecular forces of both the solute and the solvent.[8][9]

2.1. Structural & Polarity Analysis

The solubility of this compound is dictated by the interplay of its functional groups:

-

Pyridine Ring: The nitrogen atom introduces polarity and a site for hydrogen bonding, which would typically favor solubility in polar solvents.

-

Trifluoromethyl (CF₃) Group: This is a highly lipophilic and electron-withdrawing group that significantly increases the non-polar character of the molecule.[1]

-

Chloro (Cl) and Iodo (I) Substituents: These halogens further enhance the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.[10]

The combined effect of the bulky, non-polar halogen and trifluoromethyl groups is expected to dominate, leading to poor solubility in highly polar, aqueous systems and significantly greater solubility in organic solvents. Synthetic procedures for the compound confirm this, utilizing organic solvents like ethyl acetate for extraction from aqueous layers, which implies high solubility in ethyl acetate and low solubility in water.[3]

2.2. Key Factors Affecting Solubility

Several environmental factors can influence the dissolution of this compound.[8]

-

Temperature: For most solid solutes, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy.[6][8]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[8][11]

-

Solvent Polarity: This is the most critical factor. A solvent's ability to form favorable intermolecular interactions with the solute will determine the extent of dissolution.[9]

-

pH: The basic nitrogen atom in the pyridine ring can be protonated under acidic conditions. While no pKa data is readily available, it is plausible that in strongly acidic aqueous solutions, the formation of a pyridinium salt could modestly increase aqueous solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose. The subsequent quantification of the dissolved solute is accurately performed using High-Performance Liquid Chromatography (HPLC).

3.1. Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to create a saturated solution, from which the concentration of the dissolved analyte can be accurately measured.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected test solvent. The excess solid is critical to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method as described in Protocol 3.2.

Caption: Workflow for Shake-Flask Solubility Determination.

3.2. Protocol 2: Analytical Quantification by HPLC-UV

This protocol provides a robust method for quantifying the concentration of this compound in solution, adapted from standard methods for similar halogenated compounds.[12][13]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

-

Gradient Program:

-

Start at 40% B, hold for 1 minute.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 40% B and equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (Pyridine derivatives typically absorb in the 200-280 nm range[13]).

-

Calibration: Prepare a series of standard solutions of known concentration (e.g., 0.1, 1, 10, 50, 100 µg/mL) from a stock solution. Generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by comparing their peak areas to the calibration curve.

Caption: General Workflow for HPLC-UV Quantification.

Anticipated Solubility Profile

Based on the theoretical assessment, the following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. This table should serve as a guide for solvent selection, pending empirical verification.

| Solvent | Solvent Class | Anticipated Solubility | Rationale |

| Water | Aqueous / Polar Protic | Very Low / Insoluble | High polarity mismatch with the lipophilic solute. |

| Methanol, Ethanol | Polar Protic | Moderate | Can engage in some polar interactions but overall polarity is lower than water. |

| Acetone, Acetonitrile | Polar Aprotic | High | Good balance of polarity to interact with the pyridine ring without being overcome by the non-polar groups. |

| Ethyl Acetate, THF | Polar Aprotic | High | Effective at solvating moderately polar to non-polar compounds; confirmed by use in synthesis.[3] |

| Dichloromethane | Halogenated | Very High | "Like dissolves like" principle; excellent solvent for halogenated compounds. |

| Toluene | Aromatic / Non-polar | Moderate to High | Non-polar character is favorable for solvating the substituted ring. |

| Hexanes | Aliphatic / Non-polar | Low | Likely not polar enough to effectively disrupt the crystal lattice of the solid. |

Safety & Handling

Proper handling of this compound is crucial. The compound is classified as hazardous.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, and protect from light.[7]

Conclusion

This compound is a solid compound with physicochemical properties that predict low aqueous solubility and high solubility in a range of common organic solvents, particularly polar aprotic and halogenated solvents like ethyl acetate, acetone, and dichloromethane. This guide provides the theoretical basis for this profile and offers detailed, actionable protocols for its empirical determination and quantification via the shake-flask method and HPLC-UV analysis. Adherence to these methodologies and safety guidelines will enable researchers to confidently and effectively utilize this valuable chemical intermediate in their synthetic and development workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 205444-22-0 [chemicalbook.com]

- 4. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 205444-22-0 [amp.chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

Core Safety and Handling Protocols for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 205444-22-0) is a halogenated pyridine derivative utilized as a research chemical and an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on the pyridine ring, suggests a high degree of reactivity and dictates the necessity for stringent safety protocols. The inherent electrophilic nature of the pyridine ring is further modified by these electron-withdrawing and leaving group substituents, making it a valuable but hazardous building block.

This guide provides a comprehensive overview of the safety and handling procedures for this compound. In the absence of a complete, published Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar chemicals and established best practices for handling halogenated aromatic compounds to provide a robust framework for risk mitigation. The procedures outlined herein are designed to empower researchers to work safely by understanding the causality behind each safety recommendation.

Hazard Identification and Classification

A thorough hazard assessment for this compound is critical. Based on data from close structural analogues, a composite hazard profile can be inferred. Compounds such as 2-Chloro-4-(trifluoromethyl)pyridine and 2-Chloro-6-(trichloromethyl)pyridine are classified as hazardous, with common risks including acute toxicity, skin and eye irritation, and potential environmental damage.

The primary hazards are summarized in the table below. It is imperative to handle this compound as if it possesses the full range of these hazardous properties.

| Hazard Category | Classification | Rationale and Inferred Hazard Statements | Source (Analogue Compound) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed (H302). | 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |

| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or harmful in contact with skin (H311/H312). | 2-Chloro-4-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled (H332). | 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Chloro-4-(trifluoromethyl)pyridine |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315). | 2-Chloro-4-(trifluoromethyl)pyridine |

| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation (H318/H319). | 2-Chloro-4-(trifluoromethyl)pyridine, 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation (H335). | 2-Chloro-4-(trifluoromethyl)pyridine |

| Aquatic Toxicity | Chronic Category 2 / 3 | Toxic or harmful to aquatic life with long lasting effects (H411/H412). | 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |

Disclaimer: This classification is inferred from structurally related compounds. All handling procedures should assume this compound is hazardous.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Engineering Controls

The causality for requiring robust engineering controls is the compound's inferred volatility and high toxicity via inhalation and dermal contact.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors or fine dust particles.

-

Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be located within a 10-second travel distance from the work area. This is critical for immediate decontamination in the event of eye or significant skin contact.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the highest potential hazard.

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable for handling many organic chemicals. Always check the manufacturer's glove compatibility chart. For extended work or when handling larger quantities, consider double-gloving. Discard gloves immediately if contamination is suspected and wash hands thoroughly.

-

Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If engineering controls fail or for specific high-risk procedures, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use requires enrollment in a respiratory protection program with medical clearance and fit-testing.

Step-by-Step Laboratory Handling Protocol

This protocol is designed as a self-validating system, where each step mitigates a specific risk identified in Section 1.

-

Preparation and Pre-Handling Check:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Ensure the designated work area is clean and uncluttered.

-

Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Don all required PPE (goggles, lab coat, appropriate gloves).

-

-

Weighing and Transfer (Solid Compound):

-

Perform all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain any airborne particles.

-

Use anti-static tools and weigh boats to prevent electrostatic discharge, which can cause fine powders to become airborne.

-

Open the container slowly and carefully. Avoid creating dust.

-

Use a spatula for transfers. Do not "pour" the solid if it is a fine powder.

-

Close the container tightly immediately after use.

-

-

Solution Preparation:

-

Add the solid to the solvent slowly and in a controlled manner within the fume hood.

-

Keep the container opening pointed away from your breathing zone.

-

If the dissolution is exothermic, use an ice bath for temperature control.

-

-

Post-Handling:

-

Decontaminate the spatula and any other equipment used.

-

Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after exiting the lab.

-

Storage Requirements

Improper storage can lead to degradation, reaction with atmospheric moisture, or accidental release.

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.

-

Ignition Sources: Although some analogues are combustible liquids, it is prudent to store this compound away from heat, sparks, and open flames.

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

| Exposure Route | First Aid Protocol | Source (Analogue Compound) |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. | 2-Fluoro-6-(trifluoromethyl)pyridine |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | 2-Chloro-6-(trichloromethyl)pyridine |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | 2-Chloro-6-(trifluoromethyl)pyridine |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | 2-Chloro-6-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |

Accidental Release and Spill Cleanup

A prompt and safe response to a spill is crucial to prevent wider contamination and exposure.

Caption: Workflow for responding to a chemical spill incident.

Spill Cleanup Protocol:

-

Evacuate non-essential personnel and ensure the area is well-ventilated (if safe to do so).

-

Remove all sources of ignition.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

-

Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools.

-

Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.

-

Do not allow the chemical or cleanup materials to enter drains

A Senior Application Scientist's Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a synthetically versatile trifluoromethylpyridine (TFMP) derivative of significant interest in medicinal and agrochemical research.[1] Its unique trifunctional nature—possessing orthogonally reactive chloro and iodo substituents, and the metabolically robust trifluoromethyl group—positions it as a high-value building block for constructing complex molecular architectures.[2] The trifluoromethyl group often enhances critical pharmacological properties such as lipophilicity and metabolic stability, making TFMP derivatives attractive in drug design.[2][3] This guide provides an in-depth analysis of the sourcing landscape, pricing, quality control considerations, and a practical application workflow for this pivotal research chemical.

The Strategic Value in Synthesis: Understanding the Molecule

The utility of this compound stems from the distinct reactivity of its substituents, allowing for a controlled, stepwise elaboration of the pyridine core.

-

The Iodo Group (C4): This is the most reactive site for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, making it the preferred handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other similar transformations. This allows for the precise introduction of aryl, heteroaryl, alkynyl, or amino moieties at the 4-position.[2]

-

The Chloro Group (C2): The chloro substituent is significantly less reactive in cross-coupling reactions. It typically requires more forcing conditions (higher temperatures, stronger ligands, or different catalyst systems) to react. This differential reactivity enables chemists to first functionalize the C4 position via the iodo group, and then, in a subsequent step, target the C2 position with nucleophilic aromatic substitution (SNAr) or a second cross-coupling.

-

The Trifluoromethyl Group (C6): This group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing, which influences the reactivity of the pyridine ring, and its lipophilicity is crucial for membrane penetration and biological activity.[2] Furthermore, it often blocks metabolic attack at the adjacent position, enhancing the in vivo stability of drug candidates.[3]

This hierarchy of reactivity is fundamental to its application in combinatorial chemistry and library synthesis, where molecular diversity can be systematically built around the pyridine scaffold.

Caption: Stepwise functionalization workflow for this compound.

Sourcing, Suppliers, and Pricing

Procuring high-quality starting materials is a critical, self-validating step in any synthetic protocol. The market for this compound includes major global suppliers and specialized niche providers.

Representative Supplier Landscape

Below is a comparative table of established suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 205444-22-0 | 98% | Custom inquiry | A leading global supplier with robust documentation and quality control. |

| BLDpharm | 205444-22-0 | N/A | Inquiry | Offers a range of heterocyclic and organic building blocks.[4] |

| Biosynth | 205444-22-0 | N/A | Inquiry | Supplies high-quality reference standards for pharmaceutical testing. |

| Chemsrc | 205444-22-0 | N/A | 1g | Online marketplace listing various suppliers, prices may vary.[5] |

| Chinachemnet (Capot) | 205444-22-0 | N/A | Inquiry | A marketplace for chemical suppliers, primarily from China.[6] |

Pricing Analysis

The cost of this compound is relatively high due to a multi-step synthesis.[7] Pricing is subject to purity, quantity, and supplier. The following table provides an estimated price range based on publicly available data for research quantities. For bulk or GMP-grade material, a direct quote is necessary.

| Quantity | Estimated Price (USD) | Price per Gram (USD) |

| 100 mg | ~$110 - $150 | ~$1100 - $1500 |

| 1 g | ~$1000 - $1200 | ~$1000 - $1200 |

(Note: Prices are estimates as of late 2025 and can vary significantly. For instance, Chemsrc lists a price of ¥1080.0/1g, which is approximately $150 USD, but this may not reflect the final cost after shipping and handling for international customers.)[5]

Quality Control, Handling, and Storage

Technical Specifications and Verification

A trustworthy protocol relies on well-characterized reagents. The Certificate of Analysis is non-negotiable and should be scrutinized for the following:

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

-

Purity: Typically ≥97% as determined by HPLC or GC.

-

Appearance: Should be a white to off-white solid.[8]

-

Melting Point: A sharp melting point, typically in the range of 94-95°C, is indicative of high purity.[5]

Key Physical Properties:

-

Molecular Formula: C₆H₂ClF₃IN[5]

-

Molecular Weight: 307.44 g/mol [5]

-

Boiling Point: ~230.5°C at 760 mmHg[5]

-

Density: ~2.0 g/cm³[5]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper laboratory hygiene and safety.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light.

-

In case of Exposure:

-

Skin Contact: Wash off immediately with soap and plenty of water.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

Ingestion: Rinse mouth and call a physician or poison control center immediately.[11][12]

-

Application Protocol: A Step-by-Step Suzuki-Miyaura Cross-Coupling

To illustrate the utility of this building block, here is a detailed, field-proven protocol for a Suzuki-Miyaura coupling at the C4-iodo position. This procedure is a self-validating system; success depends on meticulous execution of each step.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reagent Preparation (The "Why"): To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.5 equiv). The use of a slight excess of the boronic acid drives the reaction to completion, while the palladium catalyst is the engine of the C-C bond formation. The base is essential for the transmetalation step of the catalytic cycle.

-

Inert Atmosphere (The "Why"): Seal the flask with a rubber septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times. This is critical because the Pd(0) active catalyst is sensitive to oxygen and will be deactivated if the atmosphere is not inert.

-

Solvent Addition (The "Why"): Via syringe, add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Degassing the solvents (by sparging with inert gas) is another crucial step to prevent catalyst oxidation.

-

Reaction (The "Why"): Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously. The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup (The "Why"): Cool the reaction to room temperature. Add water to dissolve the inorganic salts and quench the reaction. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). The desired product is organic-soluble and will move into the ethyl acetate layer.

-

Washing and Drying (The "Why"): Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove all traces of water, which could interfere with the final purification.

-